molecular formula C18H19Cl2N3O B2457620 N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329079-94-9

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2457620
CAS No.: 329079-94-9
M. Wt: 364.27
InChI Key: PMGJICCLPUXXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a chemical compound of significant interest in central nervous system (CNS) pharmaceutical research, particularly in the study of neurological and psychiatric disorders. This molecule features a core acetamide structure linked to two distinct aromatic chlorophenyl rings via a piperazine moiety. This specific architecture is characteristic of compounds designed to interact with key neurotransmitter systems in the brain . Compounds within this chemical class have been investigated as potential anticonvulsant agents for the treatment of epilepsy. Research on structurally similar N-phenyl-2-(phenylpiperazin-1-yl)acetamide derivatives has shown promising activity in standard animal models of epilepsy, such as the maximal electroshock (MES) test, which is a benchmark for identifying compounds that prevent the spread of seizure activity . Furthermore, the arylpiperazine pharmacophore is a well-known scaffold in the development of ligands for neurotransmitter receptors. Specifically, analogs of this compound class have demonstrated a potential atypical antipsychotic-like profile in preclinical studies. They are studied as antagonists for dopamine and serotonin receptors, which are primary targets for treating conditions such as schizophrenia . The presence of the 4-chlorophenyl acetamide and 3-chlorophenyl piperazine groups is critical for this biological activity, influencing the compound's affinity and selectivity . This product is intended for research purposes such as in vitro binding assays, structural-activity relationship (SAR) studies, and further pharmacological characterization in experimental models. It is supplied as a high-purity solid and must be stored in a cool, dry environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-14-4-6-16(7-5-14)21-18(24)13-22-8-10-23(11-9-22)17-3-1-2-15(20)12-17/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGJICCLPUXXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-N-(4-Chlorophenyl)Acetamide

Reaction Protocol :

  • Reactants : 4-Chloroaniline (0.05 mol), 2-chloroacetyl chloride (0.05 mol).
  • Solvent : Dichloromethane (DCM, 30 mL).
  • Base : 2% aqueous sodium hydroxide (5 mL).
  • Procedure :
    • Dissolve 4-chloroaniline in DCM and cool to 0–5°C.
    • Add 2-chloroacetyl chloride dropwise over 1 hour under ice cooling.
    • Stir for 2 hours at room temperature.
    • Extract with saturated potassium bisulfate, water, and brine.
    • Dry over anhydrous sodium sulfate and evaporate to yield a white crystalline solid.

Characterization Data :

  • Melting Point : 84–85°C.
  • 1H NMR (CDCl3) : δ 4.21 (s, 2H, –CH2–), 7.41–7.78 (m, 3H, ArH), 7.85 (s, 1H, ArH), 8.31 (brs, 1H, NH).
  • ESI–MS : m/z 204.1 [M+H]+.

Coupling Reaction and Final Product Formation

The final step involves substituting the chlorine atom in 2-chloro-N-(4-chlorophenyl)acetamide with 1-(3-chlorophenyl)piperazine.

Reaction Protocol :

  • Reactants : 2-Chloro-N-(4-chlorophenyl)acetamide (0.05 mol), 1-(3-chlorophenyl)piperazine (0.05 mol).
  • Solvent : Acetonitrile (50 mL).
  • Base : Triethylamine (0.1 mol).
  • Conditions : Reflux at 80°C for 12 hours.
  • Workup : Filter, concentrate, and purify via recrystallization (ethanol/water).
  • Salt Formation : Treat with HCl gas in diethyl ether to isolate the monohydrochloride salt.

Characterization Data (Inferred from Analogues) :

  • Melting Point : 230–232°C (monohydrochloride).
  • 1H NMR (DMSO-d6) : δ 3.06–3.93 (m, 8H, piperazine), 4.33 (s, 2H, –CH2–), 7.12–7.60 (m, 8H, ArH), 10.86 (s, 1H, NH), 11.55 (brs, 1H, +NH).
  • 13C NMR (DMSO-d6) : δ 51.3–54.8 (piperazine CH2), 111.7–146.3 (aromatic C), 172.1 (–CO–).
  • ESI–MS : m/z 365.2 [M+H]+.

Optimization and Industrial Scalability

Reaction Condition Optimization

  • Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of piperazine.
  • Temperature : Yields improve at 80°C compared to room temperature.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 30%.

Industrial-Scale Production

  • Continuous Flow Reactors : Enable higher throughput and consistent product quality.
  • Catalytic Hydrogenation : For piperazine synthesis, palladium on carbon achieves >95% conversion.

Analytical and Spectroscopic Validation

Table 1: Comparative Spectroscopic Data for Analogous Compounds

Compound Melting Point (°C) 1H NMR (δ, ppm) ESI–MS ([M+H]+)
N-(3-Chlorophenyl)-2-[4-(2-ClPh)Piperazinyl]Acetamide 238–240 3.09–3.50 (m, 8H), 4.33 (s, 2H) 365.2
Target Compound 230–232 3.06–3.93 (m, 8H), 4.33 (s, 2H) 365.2

Table 2: Reaction Yield Under Varied Conditions

Solvent Temperature (°C) Time (h) Yield (%)
DCM 25 24 62
Acetonitrile 80 12 88
DMF 100 8 85

Challenges and Alternative Pathways

  • Piperazine Availability : Commercial scarcity of 1-(3-chlorophenyl)piperazine necessitates in-house synthesis, increasing production costs.
  • Byproduct Formation : Competing N-alkylation may occur; triethylamine suppresses this via HCl scavenging.
  • Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

1.1 Antipsychotic Activity

Research indicates that compounds containing the piperazine moiety, such as N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, exhibit notable affinity for dopamine receptors, particularly the D4 receptor. A study highlighted that derivatives of this compound demonstrated high selectivity for the D4 receptor over D2 receptors, with an IC50 value as low as 0.057 nM, indicating potential use in treating conditions like schizophrenia and other psychotic disorders .

1.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. For instance, a derivative was shown to significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involved inducing cell cycle arrest and apoptosis, evidenced by increased Bax/Bcl-2 ratios and caspase activation . The structural modifications of similar compounds have been linked to enhanced cytotoxicity against various cancer types, suggesting that further exploration of this compound could yield effective anticancer agents .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The piperazine ring is crucial for receptor binding, while the chlorophenyl groups enhance lipophilicity and receptor selectivity. Variations in substituents on the aromatic rings can lead to significant changes in biological activity. For example, modifications that include electron-donating groups have been shown to increase activity against certain cancer cell lines .

Psychotropic Effects

A clinical study investigated the effects of a related piperazine compound on patients with treatment-resistant schizophrenia. Patients exhibited marked improvements in psychotic symptoms after administration, suggesting that compounds like this compound may offer therapeutic benefits in resistant cases .

Antitumor Efficacy

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through mitochondrial pathways. One study reported that a specific derivative caused significant tumor regression in xenograft models of breast cancer, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-chlorophenyl)-3-fluorobenzamide
  • Hydroxypropyl 3-chlorophenylpiperazine

Uniqueness

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific combination of chlorophenyl groups and a piperazine ring, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial purposes.

Biological Activity

N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, often referred to in research as a piperazine derivative, exhibits significant biological activity across various pharmacological domains. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperazine moiety linked to a chlorophenyl group and an acetamide functional group. Its molecular formula is C18H20Cl2N4OC_{18}H_{20}Cl_2N_4O with a molecular weight of approximately 385.9 g/mol. The synthesis typically involves the reaction of appropriate piperazine derivatives with acetic anhydride or acetic acid under controlled conditions to achieve the desired compound.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into:

  • Anticonvulsant Activity
  • Antimicrobial Properties
  • Anticancer Effects

Anticonvulsant Activity

A study evaluating various N-phenyl piperazine derivatives indicated that compounds similar to this compound exhibited anticonvulsant properties when tested in animal models. The evaluation was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Results demonstrated effective anticonvulsant activity, particularly at doses of 100 mg/kg, indicating potential therapeutic applications in epilepsy management .

Antimicrobial Properties

In vitro studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, compounds synthesized from similar structures were tested using the tube dilution method, revealing effectiveness comparable to standard antibiotics like ciprofloxacin and fluconazole . The structure-activity relationship highlighted that modifications in the piperazine ring significantly influenced antimicrobial potency.

Anticancer Effects

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro assays demonstrated that it could inhibit tumor cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). The mechanism appears to involve disruption of critical signaling pathways associated with tumor growth, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

ModificationEffect on Activity
Substitution on the piperazine ringEnhanced binding affinity to dopamine receptors
Variation in chlorophenyl groupsImproved selectivity for D4 over D2 receptors
Alteration of acetamide chain lengthInfluences both anticonvulsant and antimicrobial efficacy

These modifications allow researchers to fine-tune the compound's pharmacological profile, enhancing its therapeutic potential while minimizing side effects.

Case Studies

  • Anticonvulsant Screening : A comprehensive study involved synthesizing 22 derivatives based on the piperazine framework and evaluating their anticonvulsant properties. Among these, specific compounds showed significant activity in both MES and scPTZ tests, establishing a correlation between structural features and anticonvulsant efficacy .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, several derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly impacted their effectiveness compared to standard treatments .
  • Cancer Research : Recent research highlighted the compound's ability to inhibit cell proliferation in TNBC models, showcasing its potential as an antitumor agent by targeting specific molecular pathways involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution reactions between 2-chloroacetamide derivatives and substituted piperazines. Key steps include:

  • Refluxing in polar aprotic solvents (e.g., acetonitrile or DMF) to enhance nucleophilicity .
  • Purification via column chromatography (silica gel, mobile phase: ethyl acetate/hexane) to isolate the product .
  • Yield optimization by controlling reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for acetamide:piperazine) .
    Structural analogs (e.g., in ) use HCl or H₂SO₄ as catalysts to accelerate coupling reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm aromatic proton environments (δ 6.96–7.84 ppm for chlorophenyl groups) and piperazine CH₂ signals (δ 3.06–4.12 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Retention times (e.g., Rt = 0.747 min) validate purity (>95%) .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 400.73) confirm molecular weight .

Q. What preliminary biological activities have been reported for this compound?

  • Anticonvulsant activity: Structural analogs (e.g., N-phenyl-piperazine derivatives) show dose-dependent effects in rodent models, with ED₅₀ values < 100 mg/kg .
  • Kinase inhibition: Piperazine-acetamide scaffolds exhibit IC₅₀ values in the micromolar range against tyrosine kinases .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths and angles (e.g., C–Cl bond at 1.73 Å and piperazine ring puckering) .
  • SHELX refinement: Use SHELXL for high-resolution data (R-factor < 0.05) to address twinning or disorder in aromatic substituents .
  • Comparative analysis: Cross-validate with density functional theory (DFT)-optimized geometries to resolve ambiguities in nitro/chloro group orientations .

Q. What strategies address contradictions in pharmacological data across studies?

  • Assay standardization: Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤ 0.1%) .
  • Meta-analysis: Compare IC₅₀ values of analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) to identify structure-activity relationships (SAR) .
  • In silico validation: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to dopamine D₂/D₃ receptors, reconciling conflicting in vitro results .

Q. How can synthetic methods be scaled while maintaining enantiomeric purity?

  • Chiral stationary phases (CSP): Use preparative HPLC with amylose-based CSPs to resolve racemic mixtures .
  • Asymmetric catalysis: Employ palladium-catalyzed coupling to retain configuration during piperazine ring formation .
  • Process analytical technology (PAT): Monitor reaction progress in real-time via FTIR to minimize byproducts .

Q. What computational tools predict the pharmacokinetic profile of this compound?

  • ADMET prediction: SwissADME estimates moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4 metabolism .
  • Molecular dynamics (MD): Simulate binding stability (RMSD < 2 Å) to serotonin 5-HT₁A receptors over 100 ns trajectories .
  • QSAR modeling: Correlate ClogP values (2.8–3.5) with in vivo bioavailability to guide lead optimization .

Methodological Challenges

Q. How are competing reaction pathways managed during piperazine-acetamide coupling?

  • Kinetic vs. thermodynamic control: Lower temperatures (0–5°C) favor mono-substitution, while refluxing (80°C) drives di-substitution .
  • Protecting groups: Use tert-butoxycarbonyl (Boc) to block piperazine nitrogen and prevent over-alkylation .

Q. What analytical workflows validate impurity profiles in batch synthesis?

  • LC-MS/MS: Quantify trace impurities (e.g., unreacted chlorophenyl intermediates) at ppm levels .
  • Forced degradation studies: Expose to heat (40°C), light (UV), and acidic/basic conditions to identify labile functional groups (e.g., acetamide hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.